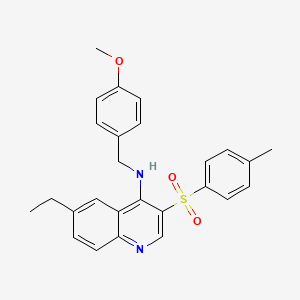
6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not available in the sources retrieved .Aplicaciones Científicas De Investigación
Anticancer Evaluation
Research on compounds with structural similarities to 6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine has shown promising anticancer properties. For instance, compounds synthesized through the reaction with various aromatic aldehydes have been evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels
Methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating potential applications in neurological studies (Graulich et al., 2006).
Antiproliferative-Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant antiproliferative and antimicrobial properties. These findings suggest the potential for developing new therapeutic agents targeting cancer and infectious diseases (Gür et al., 2020).
Synthesis of Complex Molecules
The chemical compound has potential applications in the synthesis of complex molecules. For example, the conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters has been demonstrated, showcasing the synthetic utility of similar compounds (Bentley et al., 2011).
Antimicrobial Activity
Novel quinazolinone derivatives have shown antimicrobial activity, indicating the potential use of related compounds in combating microbial infections (Habib et al., 2013).
Direcciones Futuras
The future directions for a compound refer to potential applications and research directions. The compound “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” is mentioned in the context of combating phytopathogenic fungi , suggesting potential applications in the field of agriculture or plant protection.
Propiedades
IUPAC Name |
6-ethyl-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-4-19-9-14-24-23(15-19)26(28-16-20-7-10-21(31-3)11-8-20)25(17-27-24)32(29,30)22-12-5-18(2)6-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPVZXEQPCSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

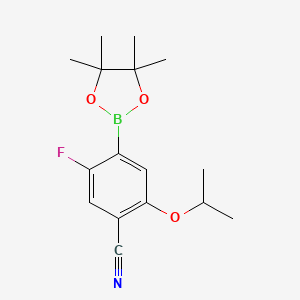
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)
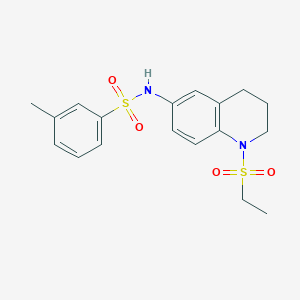
![N-methyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B2799154.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2799155.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2799158.png)
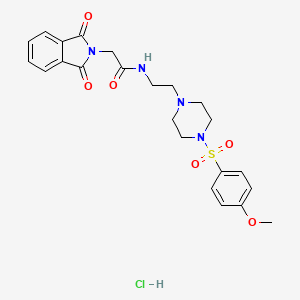
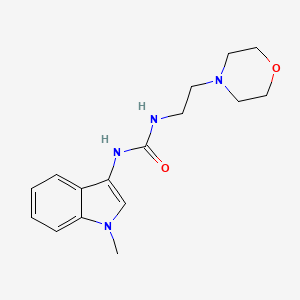

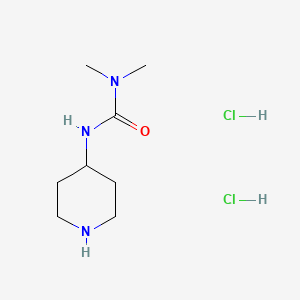
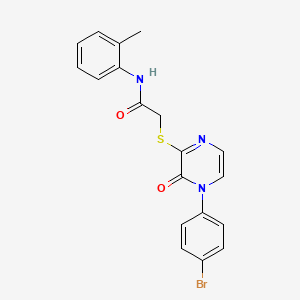
![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)
![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)